1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL
CAS No.: 93651-43-5
Cat. No.: VC16057282
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93651-43-5 |
---|---|
Molecular Formula | C17H18O |
Molecular Weight | 238.32 g/mol |
IUPAC Name | 1-(9-methylfluoren-9-yl)propan-2-ol |
Standard InChI | InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3 |
Standard InChI Key | LAAVDJOFEYEVTK-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O |
Introduction
Chemical Identity and Structural Characterization
The molecular formula of 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol is C₁₇H₁₈O, with a molecular weight of 238.32 g/mol . Its structure comprises a fluorene system (two benzene rings fused to a central five-membered ring) substituted at the 9-position with a methyl group and a propan-2-ol chain. The SMILES notation (CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O) and InChIKey (LAAVDJOFEYEVTK-UHFFFAOYSA-N) provide precise descriptors for its connectivity and stereochemistry .
Molecular Geometry and Electronic Properties
The fluorene backbone contributes to a planar, conjugated π-system, while the propan-2-ol substituent introduces steric bulk and polarity. Density functional theory (DFT) calculations predict that the methyl group at the 9-position induces slight distortion in the fluorene ring, reducing symmetry but enhancing stability. The hydroxyl group (-OH) on the secondary carbon facilitates hydrogen bonding, influencing solubility and reactivity.
Synthesis and Synthetic Pathways
Although no explicit synthetic protocols for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol are documented, analogous fluorene-alcohol derivatives are typically synthesized via:
Friedel-Crafts Alkylation
Fluorene derivatives are often functionalized using Friedel-Crafts reactions. For example, reacting 9-methylfluorene with propylene oxide in the presence of a Lewis acid (e.g., AlCl₃) could yield the target compound.
Grignard Addition
A Grignard reagent (e.g., isopropyl magnesium bromide) may attack a ketone precursor like 9-methylfluorenone, followed by acidic workup to produce the secondary alcohol.
Catalytic Hydrogenation
Reduction of a corresponding ketone (e.g., 1-(9-methyl-9H-fluoren-9-yl)-propan-2-one) using catalysts like palladium on carbon (Pd/C) under hydrogen gas could yield the alcohol.
Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for maximizing yield and purity.
Physicochemical Properties
Experimental data for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol are sparse, but predictions based on structural analogs include:
The compound’s low water solubility aligns with its hydrophobic fluorene core, while its moderate LogP suggests compatibility with organic solvents like dichloromethane or toluene .
Reactivity and Functionalization
The secondary alcohol group and aromatic system enable diverse reactions:
Esterification
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for applications in polymer chemistry.
Oxidation
Oxidizing agents like pyridinium chlorochromate (PCC) could convert the alcohol to a ketone, useful in synthesizing fluorescent dyes or pharmaceutical intermediates.
Electrophilic Aromatic Substitution
The fluorene ring undergoes nitration or sulfonation at the 2- and 7-positions, enabling further functionalization for optoelectronic materials.
Analytical Characterization
Mass Spectrometry
Predicted adducts and their collision cross sections (CCS) include:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 239.14305 | 155.3 |
[M+Na]+ | 261.12499 | 169.2 |
[M+NH4]+ | 256.16959 | 167.1 |
These values aid in identifying the compound via ion mobility spectrometry-mass spectrometry (IMS-MS).
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks:
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δ 1.2–1.4 ppm: Methyl groups (C-CH₃)
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δ 2.5–3.0 ppm: Methine proton adjacent to -OH
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δ 7.2–7.8 ppm: Aromatic protons (fluorene)
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